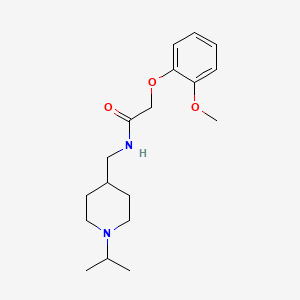

N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-methoxyphenoxy core linked to a piperidinylmethyl group substituted with an isopropyl moiety. Its molecular framework aligns with compounds targeting neurological or metabolic pathways, given structural similarities to acetylcholinesterase inhibitors or α-glucosidase modulators .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-14(2)20-10-8-15(9-11-20)12-19-18(21)13-23-17-7-5-4-6-16(17)22-3/h4-7,14-15H,8-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWQUTLHFKKMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The starting material, 1-isopropylpiperidine, is synthesized through the alkylation of piperidine with isopropyl bromide under basic conditions.

Attachment of the Methoxyphenoxy Group: The intermediate is then reacted with 2-methoxyphenol in the presence of a suitable base, such as sodium hydride, to form the methoxyphenoxy derivative.

Acetamide Formation: Finally, the methoxyphenoxy derivative is acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

1. Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide exhibit analgesic and anti-inflammatory effects. These properties make them candidates for pain management therapies. For instance, studies have shown that derivatives of acetamides can modulate pain pathways effectively, indicating potential use in treating chronic pain conditions .

2. Antidepressant Activity

The compound may also have implications in the treatment of depression. Similar piperidine derivatives have been studied for their ability to interact with serotonin and norepinephrine receptors, suggesting that this compound could be explored as a novel antidepressant agent .

3. Neurological Applications

Given its structural features, this compound is hypothesized to affect neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. Research into related compounds has highlighted their ability to inhibit cholinesterase activity, which is crucial for managing symptoms of Alzheimer's disease .

Case Studies

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 2-Methoxyphenoxy-Acetamide Core

The 2-methoxyphenoxy-acetamide moiety is a shared feature among several analogs, but substituents on the acetamide nitrogen vary significantly:

Key Observations :

- Thiadiazole-based analogs (e.g., 5k, 5l) exhibit lower molecular weights (~325–339 g/mol) compared to the target compound (estimated ~350–370 g/mol) due to the absence of the bulky piperidine-isopropyl group.

- The compound in retains a piperidine core but replaces the methoxyphenoxy group with a phenyl-acetamide structure, reducing polarity .

Piperidine/Piperazine-Containing Analogs

Piperidine and piperazine rings are common in bioactive molecules due to their conformational flexibility and basicity. Examples include:

Key Observations :

- Piperazine-containing analogs (e.g., ) often exhibit higher molecular weights (>500 g/mol) due to extended aromatic systems, limiting blood-brain barrier permeability compared to the target compound .

- Sulfonyl-piperidine derivatives () introduce strong electron-withdrawing groups, altering electronic properties and binding affinities .

Compounds with Isopropyl Substituents

The isopropyl group enhances lipophilicity and steric bulk, influencing pharmacokinetics:

Key Observations :

- Isopropyl placement on the acetamide nitrogen (as in the target compound) reduces steric hindrance compared to aromatic substitution (e.g., 5e) .

Physicochemical Property Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s piperidine-isopropyl group may require multi-step synthesis, as seen in piperidine-functionalized analogs (e.g., ), whereas thiadiazole derivatives () are synthesized via straightforward thioether couplings .

- Toxicity Considerations : Isopropyl and piperidine groups are generally well-tolerated, but analogs with sulfonyl substituents () may pose higher renal toxicity risks due to increased polarity and metabolic stability .

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, a compound with the CAS number 946326-89-2, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's molecular formula is with a molecular weight of 320.4 g/mol. The structural representation can be summarized as follows:

- Molecular Formula : C18H28N2O3

- Molecular Weight : 320.4 g/mol

- SMILES Notation : COc1ccc(OCC(=O)NCC2CCN(C(C)C)CC2)cc1

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. It is believed to act as an agonist at the μ-opioid receptor (MOR), which is known for its role in pain modulation and analgesic effects.

Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant anti-nociceptive effects. In studies involving tail-flick tests on mice, related compounds demonstrated effective pain relief, suggesting that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the chemical structure can enhance potency and selectivity for opioid receptors. For instance, the introduction of piperidine and methoxyphenoxy groups has been linked to improved receptor binding affinity and increased analgesic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Analgesic Studies : In a study focused on novel opioid receptor agonists, related compounds exhibited significant anti-nociceptive effects with varying ED50 values, indicating their potential utility in pain management .

- Cancer Research : Investigations into apoptosis-inducing agents have highlighted the role of similar compounds in inhibiting anti-apoptotic Bcl-2 proteins, suggesting a potential application in cancer therapy .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of compounds within this class for treating chronic pain conditions, with preliminary data supporting their safety and effectiveness.

Comparative Data Table

Q & A

Q. What are the established synthesis protocols for N-((1-isopropylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative (e.g., 1-isopropylpiperidin-4-ylmethanamine) with 2-(2-methoxyphenoxy)acetic acid using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under inert conditions. Key steps include:

- Amide bond formation : React the amine and acid in the presence of a coupling agent (e.g., TBTU) and a base like 2,6-lutidine.

- Purification : Column chromatography or recrystallization to isolate the product.

Optimization strategies: - Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Catalyst selection : Use TBTU for efficient coupling .

Yield improvements (~70–80%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of amine to acid) and solvent choice (DCM over THF for better solubility) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., isopropyl, methoxyphenoxy groups). For example, the methoxy group shows a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z: 276.37 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

- Elemental Analysis : Validate empirical formula (C16H24N2O2) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Strategies include:

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates.

- Protein Binding Studies : Assess plasma protein binding via equilibrium dialysis to understand free drug availability.

- Dose Escalation in Animal Models : Compare efficacy at varying doses to identify threshold effects.

Example: If in vitro assays show nM-level affinity for a serotonin receptor but in vivo effects are weak, investigate blood-brain barrier penetration using logP calculations (predicted ~2.1) .

Q. What strategies are recommended for enhancing target selectivity given its structural features?

- Methodological Answer : The compound’s piperidine and methoxyphenoxy moieties suggest promiscuity toward aminergic receptors. To improve selectivity:

- Structure-Activity Relationship (SAR) Studies : Modify the acetamide linker (e.g., replace with sulfonamide) or introduce steric hindrance at the piperidine nitrogen.

- Molecular Docking : Screen against homology models of off-target receptors (e.g., dopamine D2 vs. serotonin 5-HT1A) to identify critical binding residues.

- Functional Assays : Use calcium flux or β-arrestin recruitment assays to differentiate agonist vs. antagonist profiles .

Q. How should researchers address discrepancies in purity assessments when using HPLC versus NMR?

- Methodological Answer : Contradictions may stem from:

- NMR Sensitivity : Impurities with no protons (e.g., salts) are undetectable.

- HPLC Limitations : Co-elution of structurally similar byproducts.

Resolution steps:

Orthogonal Methods : Combine HPLC with evaporative light scattering detection (ELSD) to detect non-UV-active impurities.

Spiking Experiments : Add synthetic impurities (e.g., unreacted starting materials) to assess detection limits.

Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) for absolute purity quantification .

Future Research Directions

- Mechanistic Studies : Employ cryo-EM or X-ray crystallography to resolve binding modes with biological targets.

- Toxicological Profiling : Conduct Ames tests and hERG channel inhibition assays to assess safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.